molecular formula C25H31N5O3 B4573284 N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

Cat. No.: B4573284
M. Wt: 449.5 g/mol
InChI Key: MPWRLNPHYUCKKR-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide is a structurally complex acetamide derivative characterized by a piperazine-3-one core substituted with a phenylpiperazinyl-acetyl group and an N-(3-methylphenyl)acetamide moiety. Its molecular formula is C₂₅H₃₁N₅O₃, with an average molecular mass of 449.555 g/mol and a monoisotopic mass of 449.242690 g/mol . The compound’s ChemSpider ID is 17587268, and it lacks defined stereocenters, indicating a planar configuration .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-19-6-5-7-20(16-19)27-23(31)17-22-25(33)26-10-11-30(22)24(32)18-28-12-14-29(15-13-28)21-8-3-2-4-9-21/h2-9,16,22H,10-15,17-18H2,1H3,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWRLNPHYUCKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl Group: The acetylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction, often using a phenyl halide and a suitable catalyst.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides with a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the phenyl or piperazine rings.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide (Target) C₂₅H₃₁N₅O₃ 449.55 N/A 3-methylphenyl, phenylpiperazinyl-acetyl
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide C₂₁H₂₉ClN₆O₃ 448.95 N/A 4-chlorophenyl, 4-ethylpiperazinyl-acetyl
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) C₁₉H₂₀F₃N₃O 387.38 N/A 3-CF₃-phenyl, phenylpiperazinyl
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide C₂₆H₂₅ClN₆O₄ 529.97 N/A 3-nitro/Cl-azetidinone, phenylpiperazinyl
N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide C₂₈H₂₉N₅O₂S 499.63 N/A 4-methoxyphenylpiperazinyl, benzothiazole

Structural Insights :

  • Phenyl Substituents : The target compound’s 3-methylphenyl group contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like Compound 14 and the 4-chlorophenyl variant , which may influence solubility and receptor binding.
  • Heterocyclic Additions: Analogues like incorporate benzothiazole rings, enhancing π-π stacking interactions, while the azetidinone derivative in introduces a strained β-lactam ring for increased reactivity.

Activity Insights :

  • Anticonvulsant Potential: The phenylpiperazinyl-acetamide scaffold in Compound 14 suggests the target compound may share similar mechanisms, though the 3-methylphenyl group could reduce blood-brain barrier penetration compared to CF₃ analogs.
  • Anticancer Applications : The benzothiazole derivative BZ-IV highlights the importance of heterocyclic appendages, which the target compound lacks.
  • Anti-inflammatory and MMP Inhibition : Thiazole derivatives in (e.g., Compound 13–18) inhibit matrix metalloproteinases (MMPs), but the target compound’s lack of thiazole rings may limit such activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

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